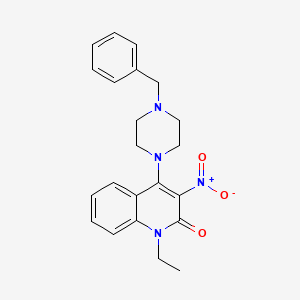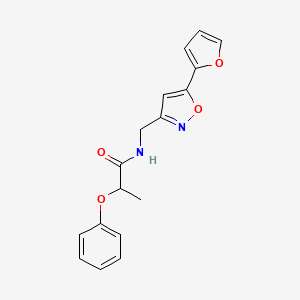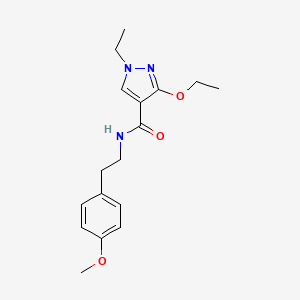
1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-ethyl-1H-indol-3-yl)ethanone” is a chemical compound with the empirical formula C12H13NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-(1-ethyl-1H-indol-3-yl)ethanone can be synthesized from 1-(1-ethyl-1H-indol-3-yl)ethanone and 4-pyridine carboxaldehyde in the presence of potassium hydroxide .Molecular Structure Analysis
The molecular structure of “1-(1-ethyl-1H-indol-3-yl)ethanone” consists of an indole ring attached to an ethanone group . The indole ring is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
While specific reactions involving “1-(1-ethyl-1H-indol-3-yl)ethanone” are not mentioned in the sources, indole compounds are known to undergo a variety of chemical reactions . For instance, they can react with phenylhydrazine and hydroxylamine hydrochloride to give pyrazolyl-indole and oxazolyl-indole derivatives, respectively .Physical And Chemical Properties Analysis
The compound “1-(1-ethyl-1H-indol-3-yl)ethanone” is a solid . It has a molecular weight of 187.24 , a density of 1.06g/cm3 , and a boiling point of 331.1ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Research has shown that derivatives of 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone exhibit significant antimicrobial activities. A study synthesized new 1H-Indole derivatives, demonstrating their antibacterial and antifungal effectiveness against several pathogens. These derivatives displayed considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans, indicating their potential as antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory Agents
Another application involves the synthesis of novel chalcone derivatives that showed anti-inflammatory properties. By modifying the indole framework with different substituents, researchers were able to evaluate these compounds for their effectiveness in reducing inflammation in animal models, suggesting their potential use in developing new anti-inflammatory medications (Current drug discovery technologies, 2022).
Chemical Synthesis and Catalysis
The compound has also been used as a precursor or intermediate in the synthesis of complex molecules. For instance, research has highlighted its utility in electrophilic trifluoromethylthiolation reactions, showcasing its versatility in creating compounds with trifluoromethylthio groups, a functionality of interest in pharmaceutical and agrochemical research (ChemistryOpen, 2016).
Enzymatic Process Development
Another intriguing application is in enzymatic processes, where derivatives of this compound serve as intermediates in the synthesis of clinically relevant molecules. For example, a ketoreductase was used to convert a related compound into a chiral alcohol, a key intermediate in drug synthesis, demonstrating the integration of biocatalysis with traditional chemical synthesis for more efficient and environmentally friendly processes (Organic Process Research & Development, 2017).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “1-(1-ethyl-1H-indol-3-yl)ethanone” are not mentioned in the sources, the synthesis and study of indole derivatives is a topic of ongoing research due to their interesting biological activities . Future work could involve the synthesis of new derivatives and the investigation of their properties and potential applications .
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-2-16-7-9(11(17)12(13,14)15)8-5-3-4-6-10(8)16/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZQJAXBUPWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)

![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)
![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)


![2-[Tert-butyl(dimethyl)silyl]oxypentanal](/img/structure/B2984852.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2984862.png)
![Methyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2984863.png)



